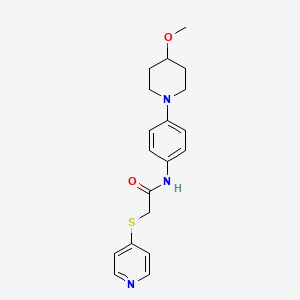

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide

Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is a synthetic acetamide derivative characterized by a 4-methoxypiperidinyl group attached to a phenyl ring and a pyridin-4-ylthio moiety on the acetamide backbone.

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-24-17-8-12-22(13-9-17)16-4-2-15(3-5-16)21-19(23)14-25-18-6-10-20-11-7-18/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGKPLLJIKCQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide typically involves multiple steps:

-

Formation of the Methoxypiperidinyl Intermediate

Starting Material: 4-methoxypiperidine.

Reaction: Alkylation or acylation to introduce the phenyl group.

Conditions: Often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

-

Coupling with Pyridinylthioacetamide

Starting Material: 4-pyridinethiol.

Reaction: Thiol-ene reaction or nucleophilic substitution to attach the pyridinylthioacetamide group.

Conditions: Typically performed under mild conditions with catalysts such as triethylamine (TEA) or in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to precisely control reaction parameters.

Purification: Techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Products: Oxidized derivatives, potentially altering the methoxy or thioacetamide groups.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduced forms, possibly affecting the pyridinyl or phenyl rings.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substituted derivatives, modifying the functional groups on the phenyl or pyridinyl rings.

Common Reagents and Conditions

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Solvents: DMF, dichloromethane (DCM), or ethanol depending on the reaction type.

Temperature: Reactions may be conducted at room temperature or under reflux conditions.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide has diverse applications in scientific research:

-

Chemistry

Ligand Design: Used in the synthesis of complex ligands for coordination chemistry.

Catalysis: Acts as a precursor for catalysts in organic transformations.

-

Biology

Receptor Studies: Investigated for its binding affinity to various biological receptors.

Enzyme Inhibition: Explored as a potential inhibitor for specific enzymes.

-

Medicine

Drug Development: Studied for its pharmacological properties and potential therapeutic applications.

Diagnostics: Utilized in the development of diagnostic agents.

-

Industry

Material Science: Employed in the synthesis of advanced materials with specific properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to:

Bind to Receptors: The methoxypiperidinyl and pyridinyl groups facilitate binding to specific receptors, modulating their activity.

Inhibit Enzymes: The thioacetamide moiety can interact with enzyme active sites, leading to inhibition of enzyme function.

Pathways Involved: The compound may influence signaling pathways related to its target receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues from Cytohesin Inhibitor Research ()

Compounds 51, 52, 54, and 55 from share a phenyl-acetamide scaffold but differ in substituents (Table 1). Key distinctions include:

Key Observations :

- Heterocyclic Variations : The target lacks the triazole ring present in compounds 51, 54, and 55, which may reduce steric hindrance and alter target binding specificity.

- Side Chain Modifications : The pyridin-4-ylthio group in the target likely improves aqueous solubility compared to phenylthio (compound 51) or phenylsulfonyl (compound 54) groups due to pyridine’s polarizability.

- Synthetic Efficiency : Compound 54’s high yield (86.6%) suggests efficient oxidation steps, whereas the target’s synthesis (unreported in evidence) may require optimization for similar efficiency.

Comparison with Pharmaceutical Intermediate ()

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8) shares a piperidine-phenyl backbone but differs in critical regions:

- Piperidine Substituent : The target’s 4-methoxy group versus the analog’s 4-methoxymethyl group may influence electronic effects and steric bulk, affecting receptor interactions.

- Application : Both compounds are labeled as pharmaceutical intermediates, but the analog’s explicit restriction against food contact implies distinct handling requirements.

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity : The methoxypiperidine group in the target likely increases logP compared to triazole-containing analogs (e.g., compound 51), enhancing membrane permeability.

- Solubility : The pyridin-4-ylthio group may confer better aqueous solubility than phenylthio or thiophene substituents (compounds 51, 55) due to pyridine’s hydrogen-bonding capacity.

- Stability : Higher melting points in sulfonyl-containing analogs (e.g., compound 54: 204–206°C) suggest greater crystallinity, whereas the target’s stability remains speculative without data.

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula : C15H24N2O

Molecular Weight : 248.36 g/mol

CAS Number : 1096865-58-5

The compound is synthesized through the reaction of 4-(4-methoxypiperidin-1-yl)aniline with acetic anhydride, typically in organic solvents such as dichloromethane or toluene under controlled temperatures.

The biological activity of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This compound may modulate the activity of various biological pathways, which can lead to its potential therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential .

- Anticancer Properties : The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that it could inhibit the growth of several cancer types, including those derived from human cervical adenocarcinoma (HeLa) and lung carcinoma (A549). The IC50 values for these cell lines were found to be within a promising range, indicating potential as an anticancer agent .

- Neuroprotective Effects : Some studies suggest that compounds structurally related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide may provide neuroprotective benefits through modulation of dopaminergic pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide was tested against resistant strains of bacteria. The results indicated a significant reduction in bacterial viability compared to control groups, with the compound exhibiting a notable effect against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to assess the antiproliferative effects of this compound on HeLa and A549 cell lines. The results showed that treatment with N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells .

Research Findings

Recent research has focused on the pharmacological profiling of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide:

| Activity Type | Target Organism/Cell Line | Effect Observed | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant reduction | MIC = 62.5 µg/mL |

| Antimicrobial | Escherichia coli | Significant reduction | MIC = 78.12 µg/mL |

| Anticancer | HeLa | Dose-dependent inhibition | IC50 = 226 µg/mL |

| Anticancer | A549 | Dose-dependent inhibition | IC50 = 242 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.